molecular formula C15H12N6OS2 B5542137 N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

Cat. No. B5542137
M. Wt: 356.4 g/mol
InChI Key: OOCFFEPJDARCJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves starting materials like 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4]thiadiazole-2-ylamine and progresses through steps that include characterization by IR, NMR, mass spectral, and elemental analysis. Compounds similar to our subject have been synthesized and assessed for antimicrobial activities, indicating a broad interest in the structural functionalities of these molecules (Chandrakantha et al., 2014).

Scientific Research Applications

Synthesis and Anticancer Activity

One area of research has involved the synthesis of novel derivatives of imidazo[2,1-b][1,3]thiazole and their evaluation for anticancer activity. For instance, a study focused on the synthesis of 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives to explore their potency as anticancer agents. The cytotoxic studies indicated that some derivatives exhibited strong cytotoxicity, suggesting potential as chemotherapeutic agents (Karki et al., 2011).

Antimicrobial and Antitubercular Activities

Another significant area of application is the development of antimicrobial and antitubercular agents. Research has shown that certain imidazo[2,1-b]thiazole derivatives possess antimicrobial properties against a variety of pathogens. For example, compounds with the imidazo[2,1-b]thiazole moiety have been synthesized and tested for their antibacterial and antifungal activities, with some compounds displaying promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010). Additionally, a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were evaluated for their in vitro antitubercular activity, revealing that some derivatives showed significant inhibitory activity against Mycobacterium tuberculosis (Patel et al., 2017).

Development of Antiulcer Agents

Imidazo[2,1-b]thiazole derivatives have also been explored for their potential as antiulcer agents. A study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents highlights the exploration of thiadiazole derivatives for their antisecretory and cytoprotective properties, although the specific compound did not demonstrate significant activity in this area (Starrett et al., 1989).

properties

IUPAC Name

N-[(5-amino-1,3,4-thiadiazol-2-yl)-phenylmethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS2/c16-14-20-19-13(24-14)11(9-4-2-1-3-5-9)18-12(22)10-8-21-6-7-23-15(21)17-10/h1-8,11H,(H2,16,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCFFEPJDARCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NN=C(S2)N)NC(=O)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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